3-[1-(2,2-Diphenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(2,2-diphenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c26-19-15-23-22(28)25(19)18-11-13-24(14-12-18)21(27)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18,20H,11-15H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMKXLJCCPOCEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,2-Diphenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for better control over reaction conditions and can lead to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[1-(2,2-Diphenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .
Scientific Research Applications
3-[1-(2,2-Diphenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-(2,2-Diphenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
Key Observations:
Hydrophobicity : The diphenylacetyl group in the target compound confers greater lipophilicity compared to halogenated phenyl (BK71020) or heterocyclic substituents (–6). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
Steric Effects : Bulky substituents like diphenylacetyl could hinder binding to sterically constrained targets compared to smaller groups (e.g., thiadiazole in ).
Electronic Properties : Electron-withdrawing groups (e.g., Cl in ) may stabilize the acyl-piperidine bond, whereas electron-rich systems (e.g., indole in ) could participate in charge-transfer interactions .
Pharmacological Implications (Inferred)
Though direct activity data are absent, comparisons to analogs provide insights:
Biological Activity
3-[1-(2,2-Diphenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses as supported by recent research findings.
Chemical Structure
The compound features a complex structure that includes a piperidine ring and an imidazolidine-2,4-dione framework. Its molecular formula is C19H22N2O2, with key functional groups that contribute to its biological activity.
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- NLRP3 Inhibition : Recent studies have demonstrated that derivatives of imidazolidine-2,4-dione can inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. The inhibition of IL-1β release in LPS/ATP-stimulated human macrophages has been observed, suggesting anti-inflammatory properties .
- Cannabinoid Receptor Interaction : The compound has shown affinity for the human cannabinoid receptor CB1. In binding assays, it displayed inverse agonist properties, which could be beneficial in modulating endocannabinoid signaling pathways .
Table 1: Biological Activities of this compound
Case Studies and Research Findings
Several studies have highlighted the compound's potential therapeutic applications:
- Anti-inflammatory Effects : A study demonstrated that the compound effectively reduced pyroptotic cell death and IL-1β release in macrophages, indicating its potential for treating inflammatory diseases .
- Cancer Therapeutics : Research has shown that imidazolidine derivatives can induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involves modulation of Bcl-2 family proteins, enhancing pro-apoptotic signals while suppressing anti-apoptotic ones .
- Cannabinoid Modulation : The affinity for CB1 receptors suggests possible applications in pain management and neuroprotection by modulating endocannabinoid signaling pathways .
Q & A
Q. What are the recommended synthetic routes for 3-[1-(2,2-Diphenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione, and how can reaction conditions be optimized for scalability?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Piperidine Functionalization : Introduce the 2,2-diphenylacetyl group to piperidin-4-yl intermediates using acylation reactions under anhydrous conditions (e.g., THF with molecular sieves) to minimize hydrolysis .
Imidazolidine-2,4-dione Formation : React the functionalized piperidine with urea derivatives or carbonyl sources (e.g., phosgene equivalents) under basic conditions (NaOH in dichlorethane) to form the imidazolidine ring .
Optimization Strategies :
- Catalysts : Use DMAP or triethylamine to enhance acylation efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Yield Monitoring : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to reduce side products .
Q. How should researchers approach the structural elucidation of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy :
- 1H NMR : Identify protons on the piperidine ring (δ 1.5–3.0 ppm, multiplet) and imidazolidine-dione NH groups (δ 6.5–7.5 ppm, broad singlet). The 2,2-diphenylacetyl group shows aromatic protons at δ 7.2–7.6 ppm .
- 13C NMR : Confirm carbonyl carbons (imidazolidine-dione: δ 165–175 ppm; diphenylacetyl: δ 195–200 ppm) .
- Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., [M+H]+ at m/z 436.18) and fragment patterns (e.g., loss of CO from the dione ring) .
- IR Spectroscopy : Detect carbonyl stretches (1700–1750 cm⁻¹) and NH bending (1550–1600 cm⁻¹) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity or binding affinity of this compound in drug discovery contexts?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model the compound’s electronic structure. For example, calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites .
- Molecular Docking : Employ software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). Focus on the diphenylacetyl moiety’s role in hydrophobic binding pockets .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to evaluate conformational stability of the piperidine ring under physiological conditions .
Q. How can researchers address discrepancies in pharmacological data across different studies involving this compound?
- Methodological Answer :
- Variable Control : Standardize assay conditions (e.g., pH, temperature, and cell lines) to minimize experimental noise. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA or Bayesian inference) to harmonize data from multiple sources. Prioritize studies with rigorous purity validation (HPLC ≥98%) .
- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
